N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride
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Overview
Description
N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride is a chemical compound with the molecular formula C18H19ClN2O2S and a molecular weight of 362.87 g/mol
Preparation Methods
The synthesis of N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride typically involves multi-step organic reactions. One common method includes the use of isoquinoline derivatives and sulfonamide precursors. The reaction conditions often require the presence of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline ring, to form various derivatives
Scientific Research Applications
N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has shown that isoquinoline sulfonamides can act as allosteric inhibitors of DNA gyrase, making them potential candidates for developing new antibiotics.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride involves its interaction with specific molecular targets. For instance, as an allosteric inhibitor of DNA gyrase, the compound binds to a hydrophobic pocket in the GyrA subunit, inhibiting the enzyme’s activity and thereby exerting its antibacterial effects . This mode of action is distinct from other gyrase inhibitors, making it a unique candidate for antibiotic development.
Comparison with Similar Compounds
N-(4-isopropylphenyl)isoquinoline-5-sulfonamide hydrochloride can be compared with other isoquinoline sulfonamides and sulfonamide derivatives. Similar compounds include:
Sulfanilamide: A well-known sulfonamide antibiotic with a different mechanism of action.
Sulfonimidates: Organosulfur compounds with applications in medicinal chemistry and as intermediates for other sulfur-containing compounds.
Other Isoquinoline Derivatives: Compounds with similar structures but different functional groups, leading to varied biological activities. The uniqueness of this compound lies in its specific interaction with DNA gyrase and its potential as an antibiotic against fluoroquinolone-resistant bacteria.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S.ClH/c1-13(2)14-6-8-16(9-7-14)20-23(21,22)18-5-3-4-15-12-19-11-10-17(15)18;/h3-13,20H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXSTWNDBUFGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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